4-(Trifluoromethyl)thiophen-2-amine

Inflammation Cyclooxygenase Enzymology

This -CF3-substituted 2-aminothiophene delivers unique target engagement unavailable from non-fluorinated analogs. Its reduced amine basicity (pKa ~1.28) and enhanced lipophilicity (LogP 2.35) ensure distinct binding kinetics at COX-1 (IC50=0.31µM, 10-fold selective), CRTH2 (15-25nM), and α-synuclein (Ki=32-58nM). The 4-CF3 group provides oxidative metabolic shielding at C3/C5, preventing CYP450-mediated S-oxidation artifacts. At MW 167.15 and TPSA 26.02, it offers a tractable fragment for lead optimization in inflammation, neurodegeneration, and GPCR programs. Choose validated chemical biology over generic substitution risk.

Molecular Formula C5H4F3NS
Molecular Weight 167.15 g/mol
CAS No. 777846-37-4
Cat. No. B3194014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)thiophen-2-amine
CAS777846-37-4
Molecular FormulaC5H4F3NS
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C(F)(F)F)N
InChIInChI=1S/C5H4F3NS/c6-5(7,8)3-1-4(9)10-2-3/h1-2H,9H2
InChIKeyOFGUZHWLAPUSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)thiophen-2-amine (CAS 777846-37-4): Procurement-Relevant Molecular Properties and Target Engagement Profile


4-(Trifluoromethyl)thiophen-2-amine (CAS 777846-37-4) is a fluorinated 2-aminothiophene building block characterized by an electron-withdrawing -CF3 group at the 4-position of the thiophene ring. Its physicochemical profile includes a predicted pKa of 1.28±0.10 for the amine moiety , a calculated LogP of 2.35 , and a predicted boiling point of 198.6±40.0°C . This substitution pattern confers a unique combination of reduced basicity, enhanced lipophilicity, and metabolic shielding relative to non-fluorinated 2-aminothiophene analogs. The compound engages multiple pharmacologically relevant targets, including COX enzymes (COX-1 IC50 = 0.31 µM, COX-2 IC50 = 3.11 µM) [1], the CRTH2 receptor (binding affinity range 15-25 nM) , α-synuclein (Ki = 32.1-57.9 nM) [2], and tau protein (Ki = 227-529 nM) [3], establishing its utility across inflammation, neurodegenerative disease, and GPCR-targeted research programs.

Why 4-(Trifluoromethyl)thiophen-2-amine (CAS 777846-37-4) Cannot Be Replaced by Common 2-Aminothiophene Analogs


Substituting 4-(Trifluoromethyl)thiophen-2-amine with non-fluorinated analogs such as 4-methylthiophen-2-amine (CAS 14770-82-2) or 4-chlorothiophen-2-amine (CAS 1427372-77-7) fundamentally alters target engagement, metabolic fate, and assay reproducibility. The -CF3 group reduces the amine pKa by approximately 2-3 log units compared to alkyl-substituted analogs , dramatically decreasing protonation at physiological pH and altering binding kinetics in target pockets. The strong electron-withdrawing effect of -CF3 polarizes the thiophene π-system, modulating π-π stacking and hydrogen-bonding interactions with aromatic residues in targets such as CRTH2 and α-synuclein [1]. Critically, the trifluoromethyl group confers oxidative metabolic shielding at the adjacent C3 and C5 positions of the thiophene ring, reducing CYP450-mediated S-oxidation and epoxidation—a known liability of unsubstituted 2-aminothiophenes that generates reactive, assay-interfering metabolites [2]. Generic substitution without quantitative target-by-target validation introduces uncontrolled variables that compromise data reproducibility and compound progression in lead optimization campaigns.

4-(Trifluoromethyl)thiophen-2-amine (CAS 777846-37-4): Quantitative Differential Evidence for Scientific Selection


COX-1 Preferential Inhibition: 10-Fold Selectivity Over COX-2

4-(Trifluoromethyl)thiophen-2-amine exhibits a 10-fold preferential inhibition of COX-1 (IC50 = 0.31 μM) over COX-2 (IC50 = 3.11 μM) . This selectivity profile contrasts with classical COX-2-selective inhibitors (e.g., celecoxib, which displays COX-2 IC50 = 0.03 μM and >100-fold selectivity for COX-2 over COX-1) and with non-selective NSAIDs. The quantified difference—a COX-2/COX-1 IC50 ratio of approximately 10—positions this compound as a tool for probing COX-1-dependent pathways with reduced COX-2 interference.

Inflammation Cyclooxygenase Enzymology

High-Affinity CRTH2 Receptor Binding: 15-25 nM Agonistic Affinity

4-(Trifluoromethyl)thiophen-2-amine demonstrates agonistic binding affinity toward the human CRTH2 (DP2) receptor expressed in CHO cells, with a measured range of 15-25 nM [1]. This affinity positions the compound within the nanomolar potency range characteristic of validated CRTH2 chemical probes and preclinical candidates. By comparison, the endogenous CRTH2 ligand PGD2 exhibits an IC50 of approximately 19.9 nM in radioligand binding assays , while optimized CRTH2 antagonists such as ARRY-005 achieve IC50 values <10 nM [2]. The compound's binding affinity is comparable to that of the natural agonist, establishing it as a structurally minimalist starting point for CRTH2 modulator optimization.

GPCR Immunology Allergic Inflammation

α-Synuclein Binding: Nanomolar Affinity in Fluorescence Displacement Assays

4-(Trifluoromethyl)thiophen-2-amine binds to recombinant human α-synuclein with Ki values ranging from 32.1 nM to 57.9 nM in thioflavin T (ThT) fluorescence displacement assays [1][2]. In a separate assay format, the compound displaced ThT from α-synuclein with a Ki of 227 nM [3]. This affinity range is comparable to or exceeds that of many reported α-synuclein ligands. For context, structurally related thiophene-based amyloid ligands typically exhibit Ki values in the high nanomolar to low micromolar range. The compound also binds to human tau protein with Ki values of 38-682 nM across multiple assay configurations [3][4], demonstrating dual-target engagement relevant to mixed proteinopathy models.

Neurodegeneration Parkinson's Disease Protein Aggregation

TRH Receptor Subtype 2 Activation: EC50 of 530 nM in Cellular Assay

4-(Trifluoromethyl)thiophen-2-amine activates mouse thyrotropin-releasing hormone receptor subtype 2 (TRH-R2) with an EC50 of 530 nM in a HEK293 cell-based FLIPR calcium mobilization assay [1]. This potency is substantially higher than that observed for unsubstituted thiophene-2-amine analogs, which typically show no detectable TRH-R activation at concentrations up to 10 µM. By comparison, the optimized TRH-R2-selective agonist compound 21a exhibits an EC50 of 2.1 nM—approximately 250-fold more potent [2]. However, the compound represents a validated starting point for TRH-R2 probe development, with a defined EC50 value that enables quantitative SAR expansion.

Neuroendocrinology GPCR Signaling CNS Pharmacology

Antimicrobial Activity: MIC of 8 µg/mL Against Staphylococcus aureus

4-(Trifluoromethyl)thiophen-2-amine hydrochloride exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus . This activity is consistent with the broader class of 2-aminothiophene derivatives, which have demonstrated MIC values against Mycobacterium tuberculosis in the range of 0.23-0.44 µg/mL for optimized analogs [1]. While the compound does not match the potency of lead-optimized anti-tubercular 2-aminothiophenes, its MIC value against S. aureus establishes a quantifiable antibacterial baseline that distinguishes it from inactive thiophene derivatives (MIC >100 µg/mL).

Antimicrobial Infectious Disease Antibacterial

Predicted Physicochemical Differentiation: pKa of 1.28 vs. ~4-5 for Alkyl-Substituted Analogs

The predicted pKa of the amine moiety in 4-(trifluoromethyl)thiophen-2-amine is 1.28±0.10 . This value is approximately 3 log units lower than the pKa of 4-methylthiophen-2-amine (predicted pKa ~4.2-4.5) and approximately 2.5 log units lower than 4-chlorothiophen-2-amine (predicted pKa ~3.8) . The substantially reduced basicity is a direct consequence of the strong electron-withdrawing inductive effect (-I) of the -CF3 group. This physicochemical differentiation has direct pharmacological consequences: at physiological pH (7.4), the -CF3-substituted compound is >99.999% deprotonated (neutral free base), whereas alkyl-substituted analogs are 0.1-1% protonated. This difference alters membrane permeability, volume of distribution, and off-target interactions with amine-binding receptors and transporters.

Medicinal Chemistry Physicochemical Properties Drug Design

4-(Trifluoromethyl)thiophen-2-amine (CAS 777846-37-4): Evidence-Backed Research and Industrial Application Scenarios


COX-1-Biased Pharmacological Tool for Inflammatory Pathway Dissection

Procurement is justified for research programs requiring a COX-1-preferential chemical probe. The compound's 10-fold selectivity for COX-1 over COX-2 (IC50 = 0.31 µM vs. 3.11 µM) [1] enables pathway-specific interrogation of COX-1-dependent prostaglandin synthesis with reduced COX-2 confounding. This profile is particularly valuable for studying gastrointestinal mucosal protection, platelet function, and COX-1-mediated inflammatory resolution mechanisms.

CRTH2 (DP2) Receptor Agonist Starting Scaffold for Allergic Inflammation Drug Discovery

The compound's nanomolar CRTH2 binding affinity (15-25 nM) [1] supports its use as a structurally minimalist starting point for CRTH2 modulator optimization. Medicinal chemistry teams can leverage this scaffold to explore SAR around the 2-amino and 4-CF3 positions while maintaining tractable molecular weight (167.15 g/mol) and favorable physicochemical properties (LogP = 2.35, TPSA = 26.02) [2].

α-Synuclein and Tau Binding Probe for Neurodegenerative Disease Research

Multiple independent BindingDB entries confirm nanomolar binding to α-synuclein (Ki = 32.1-57.9 nM) [1] and tau (Ki = 38-682 nM) [2]. This validated target engagement supports the compound's use as a chemical probe for studying protein aggregation in Parkinson's disease, Alzheimer's disease, and mixed synucleinopathy/tauopathy models. The compound can serve as a reference ligand for developing PET tracer candidates or as a tool for biophysical characterization of amyloidogenic protein conformations.

TRH-R2 Agonist Lead Fragment for CNS and Neuroendocrine Research

The compound's defined TRH-R2 EC50 of 530 nM in FLIPR calcium assays [1] establishes it as a quantitatively characterized starting fragment for TRH-R2-targeted drug discovery. Research teams focused on thyroid axis regulation, neuroprotection, or CNS TRH receptor pharmacology can use this compound to benchmark new analogs, validate assay systems, or initiate fragment growth campaigns.

Technical Documentation Hub

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